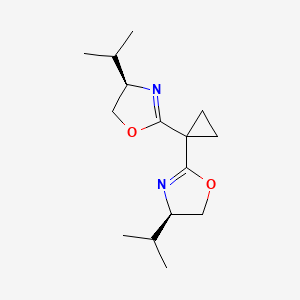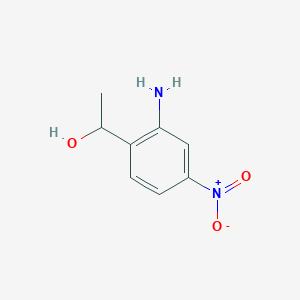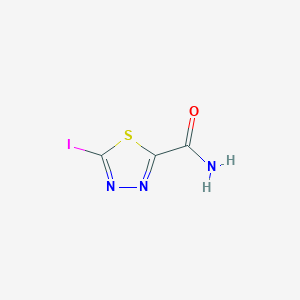![molecular formula C10H10N4O3S2 B13658244 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid is a nitrogen and sulfur-containing heterocyclic compound. It is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two thiazole rings and an amino group, making it a valuable molecule for scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid involves several steps:
Esterification Reaction: Reacting (2-Aminothiazole-4-yl)acetic acid with ethanol to form an ester intermediate.
Amino Protection: Reacting the ester intermediate with t-butyloxycarboryl to generate another intermediate.
Amide Condensation Reaction: Condensing the two intermediates using a condensing agent to form a new intermediate.
Deprotection Reaction: Removing the ester and t-butyloxycarboryl groups using trifluoroacetic acid to obtain the target product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective and to achieve high yield rates, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The amino and thiazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler compound with a single thiazole ring and an amino group.
2-Amino-4-thiazoleacetic acid: A related compound with similar structural features but different functional groups
Uniqueness
2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid is unique due to its dual thiazole rings and specific functional groups, which provide distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H10N4O3S2 |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H10N4O3S2/c11-9-12-5(3-18-9)1-7(15)14-10-13-6(4-19-10)2-8(16)17/h3-4H,1-2H2,(H2,11,12)(H,16,17)(H,13,14,15) |
Clé InChI |
BWQNIGDPLBVJBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)N)CC(=O)NC2=NC(=CS2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)


![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)

![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)








